molecular formula C16H18N2O4S B6719016 N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B6719016
M. Wt: 334.4 g/mol
InChI Key: QHNLVGRGNMVFMB-UHFFFAOYSA-N
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Description

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety

Properties

IUPAC Name

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-16(20)17-12-6-8-14(9-7-12)23(21,22)18-13-5-4-11(2)15(19)10-13/h4-10,18-19H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLVGRGNMVFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-4-methylbenzenesulfonamide and 4-aminophenylpropanamide.

    Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenoxy)propanamide: Similar structure but with an additional phenoxy group.

    3-Hydroxy-4-methoxyphenylacetic acid: Contains a similar hydroxyl and methyl substitution pattern on the phenyl ring.

Uniqueness

N-[4-[(3-hydroxy-4-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and amide functionalities allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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